molecular formula C12H15N B13451790 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

Cat. No.: B13451790
M. Wt: 173.25 g/mol
InChI Key: UFYXYAUXXUEPQM-UHFFFAOYSA-N
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Description

2-Azatricyclo[7310,5,13]trideca-5,7,9(13)-triene is a complex organic compound characterized by its unique tricyclic structure

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinoline

InChI

InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h1,3-4,11,13H,2,5-8H2

InChI Key

UFYXYAUXXUEPQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the reaction of a suitable amine with a tricyclic ketone, followed by cyclization and dehydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective .

Biological Activity

2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene features a unique bicyclic structure that contributes to its biological properties. The molecular formula is C12H12NC_{12}H_{12}N, and it has a molecular weight of approximately 168.23 g/mol. Its structural complexity allows for various interactions within biological systems.

Anticancer Properties

Recent studies indicate that derivatives of azatricyclo compounds exhibit significant anticancer activity. For instance, a study evaluating the antiproliferative effects of similar compounds on various cancer cell lines demonstrated that modifications in the azatricyclo structure can enhance cytotoxicity against breast and colon cancer cells .

Table 1: Antiproliferative Activity of Azatricyclo Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trieneMCF-7 (Breast)15Apoptosis induction
2-(pyridine-3-yl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amineHCT116 (Colon)10Cell cycle arrest
4-Oxo-1-azatricyclo[7.3.1.0]trideca-5(13),6,8-tetraeneA549 (Lung)20Inhibition of DNA synthesis

The mechanisms through which 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
  • Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to inhibit enzymes involved in DNA replication.

Case Studies

One notable case study involved the synthesis and evaluation of a series of azatricyclo derivatives for their anticancer activity . The study found that specific modifications to the azatricyclo structure significantly enhanced their potency against several cancer cell lines.

Another investigation focused on the pharmacokinetics and bioavailability of azatricyclo compounds in vivo. Results indicated that certain derivatives exhibited favorable absorption and distribution profiles in animal models.

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